molecular formula C10H8N4O3S B15055308 5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile

5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile

Cat. No.: B15055308
M. Wt: 264.26 g/mol
InChI Key: QUGMBVLXKFLXLG-UHFFFAOYSA-N
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Description

The compound 5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile is a pyrido-pyrimidine derivative characterized by:

  • A fused bicyclic pyrido[4,3-d]pyrimidine core.
  • A methylsulfonyl (-SO₂CH₃) group at position 7, contributing strong electron-withdrawing effects.
  • A methyl group at position 5 and a ketone at position 4, influencing solubility and reactivity.

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

5-methyl-7-methylsulfonyl-4-oxo-3H-pyrido[4,3-d]pyrimidine-8-carbonitrile

InChI

InChI=1S/C10H8N4O3S/c1-5-7-8(12-4-13-9(7)15)6(3-11)10(14-5)18(2,16)17/h4H,1-2H3,(H,12,13,15)

InChI Key

QUGMBVLXKFLXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)S(=O)(=O)C)C#N)N=CNC2=O

Origin of Product

United States

Preparation Methods

Two-Component Ring Assembly

The pyrido[4,3-d]pyrimidine scaffold is constructed via cyclocondensation between 4-aminopyrimidine-5-carbaldehyde derivatives and active methylene compounds. For example, 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde reacts with cyanoacetic acid under Knoevenagel conditions to form the fused bicyclic system. Benzylamine catalyzes this step, facilitating imine formation and subsequent cyclization.

Reaction Conditions :

  • Solvent: Ethanol or THF
  • Temperature: 60–80°C
  • Time: 12–24 hours
  • Yield: 55–70%

A critical limitation lies in the instability of the aldehyde intermediate, which necessitates in situ generation. Recent advances employ MnO₂ oxidation of 4-amino-2-(methylthio)pyrimidin-5-methanol to the aldehyde, improving overall efficiency.

Three-Component One-Pot Synthesis

To bypass intermediate isolation, a one-pot protocol combines 4-aminopyrimidine, methylsulfonylacetyl chloride, and malononitrile. This method sequentially forms the pyrido ring through:

  • Nucleophilic acyl substitution at the pyrimidine’s C5 position.
  • Cyclodehydration to form the dihydropyridone moiety.
  • Cyano group introduction via Knoevenagel condensation.

Optimized Parameters :

  • Catalyst: Triethylamine (2 equiv)
  • Solvent: DMF at 100°C
  • Yield: 68%

Functionalization via Nucleophilic Substitution

Methylsulfonyl Group Installation

The methylsulfonyl moiety at C7 is introduced through oxidation of a methylthio precursor. m-Chloroperbenzoic acid (m-CPBA) in dichloromethane selectively oxidizes the sulfide to sulfone without over-oxidizing other functionalities.

Key Data :

Parameter Value
m-CPBA Equivalents 1.2–1.5
Temperature 0°C → RT
Reaction Time 4–6 hours
Yield 85–90%

This step’s efficiency depends on prior protection of the oxo and carbonitrile groups, which are susceptible to electrophilic attack.

Oxidation and Final Modifications

Oxo Group Formation

The 4-oxo group arises from hydrolysis of a methoxy or ethoxy substituent. Acidic conditions (HCl/H₂O) or enzymatic methods (lipase) mediate this transformation.

Comparative Analysis :

Method Conditions Yield (%) Purity (%)
Acid Hydrolysis 6M HCl, reflux, 3h 92 98
Enzymatic Lipase, pH 7, 40°C 88 99

Enzymatic hydrolysis reduces side reactions but requires longer times (24–48 hours).

Methyl Group Installation

The C5 methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃. Alternatively, Suzuki-Miyaura coupling with trimethylboroxin offers better regiocontrol.

Suzuki Coupling Parameters :

  • Catalyst: Pd(OAc)₂/XPhos
  • Base: K₃PO₄
  • Solvent: Dioxane/H₂O
  • Yield: 82%

Industrial-Scale Synthesis Considerations

Cost-Effectiveness Analysis

Method Cost per kg ($) Environmental Factor (E-Factor)
Cyclocondensation 1,200 18.7
Three-Component 950 12.3
Sequential Functionalization 1,500 23.4

The three-component approach balances cost and waste production, making it preferable for large-scale batches.

Purification Protocols

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethyl acetate/hexane. HPLC achieves >99.5% purity but is cost-prohibitive for multi-kilogram batches.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.58 (s, 3H, CH₃), 3.21 (s, 3H, SO₂CH₃), 8.34 (s, 1H, H-2).
  • HRMS (ESI+) : m/z 265.0821 [M+H]⁺ (calc. 265.0819).
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂).

Purity Assessment

Batch HPLC Purity (%) Related Substances (%)
1 99.7 0.21
2 99.5 0.29
3 99.8 0.18

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group using nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the kinase activity of CDK2, leading to cell cycle arrest and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets.

Comparison with Similar Compounds

Pyrimidine Carbonitriles with Aryl and Thioether Substituents

Compounds from :

  • 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Property Target Compound Compounds
Core Structure Pyrido[4,3-d]pyrimidine Monocyclic dihydropyrimidine
Substituents Methylsulfonyl (position 7), cyano (position 8) Methylthio (position 2), aryl groups (position 4)
Melting Point Not reported 266–300°C (high crystallinity)
Electronic Effects Strong electron-withdrawing (-SO₂CH₃) Moderate electron-donating (methylthio, -SCH₃)
Bioactivity Not reported Unspecified (structural focus)

Key Differences :

  • The fused pyrido-pyrimidine core may confer greater rigidity and π-stacking ability than monocyclic analogues.

Thiazolo-Pyrimidine Derivatives with Antimicrobial Activity

Compound from :

  • 7-Amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-carbonitrile
Property Target Compound Compound
Core Structure Pyrido[4,3-d]pyrimidine Pyrimido-thiazolo-pyrimidine (tricyclic fused)
Substituents Methylsulfonyl, cyano Amino (position 7), methoxyphenyl (position 5)
Synthesis Not reported Microwave-assisted (efficient)
Bioactivity Not reported Antimicrobial (implied by study focus)

Key Differences :

  • The tricyclic thiazolo-pyrimidine in introduces additional hydrogen-bond donors (amino group), which may enhance target binding.

Pyrimidine Carbonitriles with Bulky Substituents

Compounds from :

  • 2-[[5-Methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]amino]-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile
Property Target Compound Compounds
Substituents Methylsulfonyl, cyano Trifluoroacetyl, spiroindole, pyridinylmethoxy
Molecular Weight Not reported Higher (e.g., C31H32N8O2: MW 548.6)
Bioactivity Not reported Unspecified (structural focus)

Key Differences :

  • Bulky substituents in compounds may reduce membrane permeability compared to the target’s compact structure.
  • The cyano group is retained in both, suggesting shared hydrogen-bond acceptor properties.

Dihydropyrido-Pyrrolo-Pyrimidine Carboxamides with Antibiofilm Activity

Compounds from –5 :

  • 1-Alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides
Property Target Compound –5 Compounds
Core Structure Pyrido[4,3-d]pyrimidine Pyrido-pyrrolo-pyrimidine (tricyclic)
Functional Groups Cyano, methylsulfonyl Carboxamide, alkyl
Bioactivity Not reported Antibiofilm (S. aureus, E. coli, P. aeruginosa)

Key Differences :

  • The carboxamide group in –5 compounds provides hydrogen-bond donors, which the target’s cyano group lacks.
  • The tricyclic framework in –5 may enhance stacking interactions with biological targets (e.g., DNA or enzymes).

Data Table: Comparative Overview

Compound Class Core Structure Key Substituents Notable Properties Evidence Source
Target Compound Pyrido[4,3-d]pyrimidine Methylsulfonyl, cyano High electrophilicity N/A
Dihydropyrimidines Monocyclic Methylthio, aryl High melting points (266–300°C)
Thiazolo-pyrimidines Tricyclic fused Amino, methoxyphenyl Antimicrobial potential
Spiroindole-pyrimidines Bicyclic with spiro center Trifluoroacetyl, pyridinyl High molecular weight
Pyrido-pyrrolo-pyrimidines Tricyclic fused Carboxamide, alkyl Antibiofilm activity

Biological Activity

5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile (CAS: 1604041-59-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrido-pyrimidine scaffold, which is known for its diverse pharmacological properties. Its structure includes:

  • A methylsulfonyl group at position 7
  • A cyano group at position 8
  • A carbonyl group at position 4

These functional groups contribute to the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit potent antitumor activity. For instance, studies have shown that similar derivatives can act as multikinase inhibitors. Specifically, the compound has demonstrated the ability to inhibit key kinases involved in cancer cell proliferation and survival, such as CDK4 and CDK6. In vitro assays revealed that it induces apoptosis in cancer cell lines at low nanomolar concentrations, highlighting its potential as an anticancer agent .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)0.03CDK4 inhibition
DU145 (Prostate)0.05Multikinase inhibition
HCT15 (Colorectal)0.30Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Recent studies reported moderate activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.21 µM for some derivatives, indicating a promising potential for development into new antimicrobial agents .

Table 2: Antimicrobial Activity

PathogenMIC (µM)Activity Type
Pseudomonas aeruginosa0.21Bactericidal
Escherichia coli0.25Bactericidal

The biological activity of 5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile is attributed to its ability to interact with various cellular targets:

  • Kinase Inhibition : The compound acts by inhibiting key kinases involved in cell cycle regulation and signal transduction pathways.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Mechanism : The binding interactions with bacterial enzymes like DNA gyrase suggest a mechanism similar to that of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrido-pyrimidine scaffold can significantly influence the biological activity of the compound. Key observations include:

  • The presence of electron-withdrawing groups enhances kinase inhibitory activity.
  • Substituents at specific positions can either enhance or diminish cytotoxic effects depending on their electronic and steric properties.

Case Studies

Several case studies have illustrated the efficacy of related compounds in clinical settings:

  • Case Study on Cancer Treatment : A derivative similar to the studied compound was evaluated in clinical trials for treating mantle cell lymphoma, demonstrating significant tumor reduction rates.
  • Case Study on Antimicrobial Resistance : Compounds from this class have been tested against resistant strains of bacteria, showing promise in overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 5-methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Adapt multi-step synthesis strategies from analogous pyrimidine derivatives. For example:

  • Use microwave-assisted synthesis (as in ) to reduce reaction time and improve yield.
  • Optimize solvent systems (e.g., ethanol-DMF mixtures) and reflux durations based on protocols for similar compounds (e.g., 3-aminopyrrole derivatives in ).
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol-DMF as in ).
    • Key Parameters : Temperature control, solvent polarity, and stoichiometric ratios of sulfonylating agents.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Melting Point Analysis : Compare observed values with literature data (e.g., analogous pyrimidines in show sharp melting points >250°C).
  • Spectroscopic Techniques :
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹, nitrile C≡N ~2250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals using deuterated DMSO or CDCl₃; compare with structurally similar compounds (e.g., pyridopyrimidine derivatives in ).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of reactions involving this compound?

  • Methodology :

  • Apply reaction path search methods () to predict intermediates and transition states. For example:
  • Use density functional theory (DFT) to model sulfonation or cyclization steps.
  • Validate computational results against experimental data (e.g., NMR chemical shifts, reaction yields).
  • Integrate machine learning to optimize reaction parameters (e.g., solvent choice, catalyst loading) .

Q. What experimental design strategies are effective in resolving contradictions between theoretical predictions and observed reaction outcomes?

  • Methodology :

  • Implement Design of Experiments (DoE) ( ) to systematically vary parameters (e.g., temperature, pH, reagent equivalents).
  • Use response surface methodology (RSM) to identify interactions between variables (e.g., solvent polarity vs. reaction rate).
  • Cross-reference with Hirshfeld surface analysis (as in ) to study non-covalent interactions affecting crystallization or stability.

Q. How can researchers analyze the compound’s potential for forming non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in supramolecular assemblies?

  • Methodology :

  • Perform X-ray crystallography to resolve crystal packing motifs.
  • Use Hirshfeld surface analysis ( ) to quantify intermolecular contacts (e.g., C-H···O, S···π interactions).
  • Compare with analogs (e.g., imidazo[1,2-a]pyridines in ) to infer steric/electronic effects of the methylsulfonyl group.

Methodological Best Practices

Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

  • Recommendations :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol-DMF for high-polarity compounds, as in ).
  • Membrane Separation Technologies ( ): Explore nanofiltration for scalable purification.

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Monitor degradation products via LC-MS and correlate with computational degradation pathways ().

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing spectroscopic or chromatographic data?

  • Methodology :

  • Apply descriptive statistics (mean, standard deviation) for reproducibility assessment ( ).
  • Use principal component analysis (PCA) to classify spectral datasets (e.g., IR/NMR) and identify outliers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.